molecular formula C12H22N2O2 B13522961 tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate

tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate

Cat. No.: B13522961
M. Wt: 226.32 g/mol
InChI Key: CTIWJPHESMDSHS-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-azaspiro[25]octan-7-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspirooctane derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This configuration can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

CTIWJPHESMDSHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CC2

Origin of Product

United States

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